molecular formula C4H14ClN3 B13056424 2-Hydrazinyl-N,N-dimethylethanamine hcl

2-Hydrazinyl-N,N-dimethylethanamine hcl

Cat. No.: B13056424
M. Wt: 139.63 g/mol
InChI Key: CRWZRJBXAWQNQN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride typically involves the reaction of N,N-dimethylethanamine with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-N,N-dimethylethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

2-Hydrazinyl-N,N-dimethylethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is unique due to the presence of both the hydrazine and N,N-dimethylethanamine groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C4H14ClN3

Molecular Weight

139.63 g/mol

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C4H13N3.ClH/c1-7(2)4-3-6-5;/h6H,3-5H2,1-2H3;1H

InChI Key

CRWZRJBXAWQNQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNN.Cl

Origin of Product

United States

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